molecular formula C19H26FN3O2 B7574245 N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide

N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide

Cat. No. B7574245
M. Wt: 347.4 g/mol
InChI Key: IORGNIURSSKARL-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide, also known as Compound A, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cancer research, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to inhibit the growth of cancer cells and may have potential applications in the development of anticancer drugs. Additionally, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been studied as a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A is believed to exert its effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ) in cells. PPARγ is a transcription factor that plays a role in regulating various cellular processes, including inflammation, lipid metabolism, and glucose homeostasis. Activation of PPARγ by N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A leads to changes in gene expression that can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In animal studies, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to improve glucose homeostasis and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A in lab experiments is its specificity for PPARγ, which can allow for targeted modulation of cellular processes. Additionally, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A has been shown to have low toxicity in animal studies. However, one limitation of using N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A. One area of interest is the development of N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A analogs with improved solubility and potency. Additionally, further studies are needed to better understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A. Finally, there is potential for the development of N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A-based therapies for the treatment of neurodegenerative diseases, cancer, and inflammatory disorders.

Synthesis Methods

N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with methyl isocyanate to form 4-fluoro-3-(methylcarbamoyl)benzoic acid. This intermediate is then reacted with 1,2-diaminocyclohexane to form the spirocyclic compound, N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide A.

properties

IUPAC Name

N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c1-21-17(24)15-13-14(5-6-16(15)20)22-18(25)23-11-9-19(10-12-23)7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGNIURSSKARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3(CCCCC3)CC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide

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